molecular formula C5H7NO2 B14729375 Propyl cyanoformate CAS No. 5532-83-2

Propyl cyanoformate

Cat. No.: B14729375
CAS No.: 5532-83-2
M. Wt: 113.11 g/mol
InChI Key: KEWOIBUJAMSMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl cyanoformate is an organic compound with the chemical formula C₄H₇NO₂. It is a member of the cyanoformate esters, which are known for their reactivity and versatility in organic synthesis. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl cyanoformate can be synthesized through the reaction of propyl chloroformate with potassium cyanide in the presence of a phase transfer catalyst. The reaction typically occurs in an organic solvent such as methylene chloride. The general reaction is as follows:

C₃H₇OCOCl+KCNC₄H₇NO₂+KCl\text{C₃H₇OCOCl} + \text{KCN} \rightarrow \text{C₄H₇NO₂} + \text{KCl} C₃H₇OCOCl+KCN→C₄H₇NO₂+KCl

Another method involves the reaction of propyl alcohol with cyanic acid under controlled conditions. This method is less commonly used due to the instability of cyanic acid.

Industrial Production Methods

Industrial production of this compound often involves the use of alkyl haloformates and cyanide salts. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste. The use of macrocyclic polyethers (crown ethers) as phase transfer catalysts can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Propyl cyanoformate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent at room temperature.

    Hydrolysis: Water or aqueous acid/base solutions are used under mild conditions.

    Cycloaddition: Dipolarophiles such as alkenes or alkynes are used, often with a catalyst to facilitate the reaction.

Major Products

    Nucleophilic Substitution: Various substituted cyanoformates.

    Hydrolysis: Propyl alcohol and cyanic acid.

Scientific Research Applications

Propyl cyanoformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propyl cyanoformate involves its reactivity as an electrophile. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, including nucleophilic substitution and cycloaddition reactions .

In catalytic processes, this compound can act as a ligand, coordinating with metal centers to facilitate reactions. For example, in palladium-catalyzed cyanoesterification, this compound undergoes oxidative addition, followed by insertion and reductive elimination steps .

Comparison with Similar Compounds

Propyl cyanoformate can be compared with other cyanoformate esters, such as ethyl cyanoformate and methyl cyanoformate. These compounds share similar reactivity but differ in their physical properties and specific applications.

Similar Compounds

    Ethyl Cyanoformate: Used in the synthesis of pharmaceuticals and agrochemicals.

    Methyl Cyanoformate: Commonly used in organic synthesis as a reagent for introducing the cyanoformate group.

    Isobutyl Cyanoformate: Used in the synthesis of various organic compounds.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, catalysis, and material science. Its unique reactivity and ability to participate in various chemical reactions make it a valuable reagent in scientific research and industrial processes.

Properties

CAS No.

5532-83-2

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

propyl cyanoformate

InChI

InChI=1S/C5H7NO2/c1-2-3-8-5(7)4-6/h2-3H2,1H3

InChI Key

KEWOIBUJAMSMSU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.